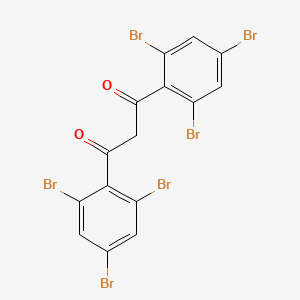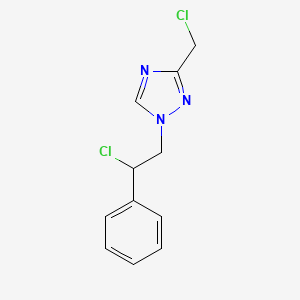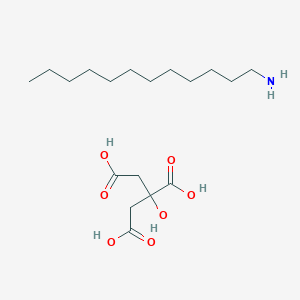
Dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid can be approached by first preparing each component separately and then combining them under suitable conditions.
Dodecan-1-amine: This can be synthesized through the reduction of dodecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
2-Hydroxypropane-1,2,3-tricarboxylic acid: This is commonly obtained from natural sources such as citrus fruits or can be synthesized through the fermentation of sugars using microorganisms.
Industrial Production Methods
Industrial production of citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) is typically carried out through the fermentation of molasses or other sugar-containing substrates using the mold Aspergillus niger. Dodecan-1-amine can be produced on an industrial scale through the hydrogenation of dodecanenitrile.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amine group in dodecan-1-amine can be oxidized to form a nitroso or nitro compound.
Reduction: The carboxyl groups in 2-hydroxypropane-1,2,3-tricarboxylic acid can be reduced to form alcohols.
Substitution: The hydroxyl group in 2-hydroxypropane-1,2,3-tricarboxylic acid can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alcohols, alkyl halides.
Major Products
Oxidation: Formation of nitroso or nitro compounds from dodecan-1-amine.
Reduction: Formation of alcohols from the carboxyl groups of 2-hydroxypropane-1,2,3-tricarboxylic acid.
Substitution: Formation of esters or ethers from the hydroxyl group of 2-hydroxypropane-1,2,3-tricarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of metabolic pathways involving citric acid.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with various molecular targets and pathways:
Amines: The amine group can interact with enzymes and receptors, potentially inhibiting or activating biological processes.
Tricarboxylic Acid: The tricarboxylic acid component can participate in metabolic pathways such as the citric acid cycle, influencing energy production and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Citric Acid:
Other Tricarboxylic Acids: Compounds such as isocitric acid and aconitic acid share structural similarities with citric acid but differ in their specific chemical properties and applications.
Eigenschaften
| 109643-66-5 | |
Molekularformel |
C18H35NO7 |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
dodecan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C12H27N.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-13H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
MGRRUGJFOYKMRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
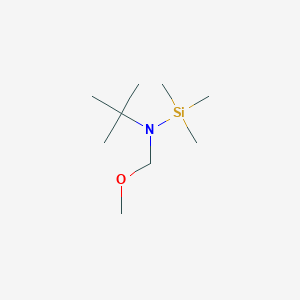
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/no-structure.png)
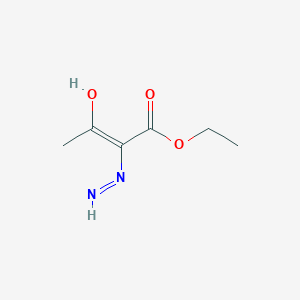
![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)


![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)
